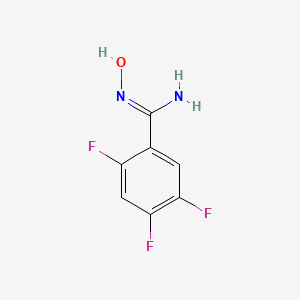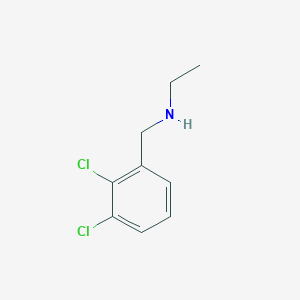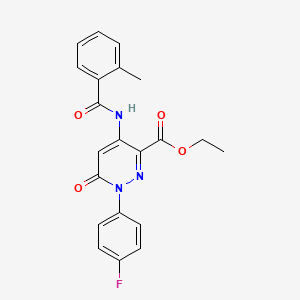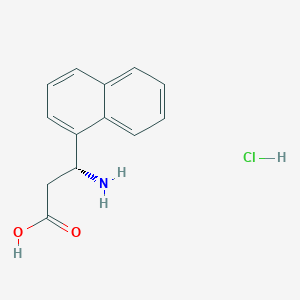
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclobutane derivative that contains a bromomethyl and trifluoromethyl group. The unique properties of this compound have made it a subject of interest in the scientific community, and research is ongoing to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
Catalyzed Intermolecular Reactions
One significant application of compounds related to 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is in catalyzed intermolecular reactions. For instance, the BF3·OEt2-catalyzed reactions of arylmethylenecyclopropanes with certain alcohols result in the production of triene compounds, alcoholic derivatives, or cyclobutane derivatives under mild conditions. This method showcases the utility of such compounds in synthesizing diverse chemical structures with potential pharmaceutical relevance (Wu & Shi, 2011).
Lewis Acid-Catalyzed Cascade Reactions
Lewis acid-catalyzed reactions represent another important area of research application. Arylmethylenecyclopropanes can react with specific alcohols or ethers to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, involving Lewis acid BF3·OEt2, opens the door for the synthesis of structurally complex and functionally diverse cyclobutane-based compounds (Yao & Shi, 2007).
Carbanionic Rearrangements
The carbanionic rearrangement of (halomethylene)cyclobutanes to yield various halocyclopentenes is a notable research application. This process is crucial in understanding the reactivity and rearrangement patterns of cyclobutane derivatives, which are pivotal in synthesizing various organic compounds (Du et al., 1998).
Diastereoselective Synthesis
A key application is in the diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds. This process, which involves visible light-induced photocycloaddition and water-assisted hydrodebromination, is significant for creating stereodefined trifluoromethylated cyclobutane alcohols, acids, and amines. This method is promising for developing compounds with potential antineoplastic properties (Hu et al., 2023).
Palladium-Catalyzed Bond Formation
The palladium-catalyzed sequential carbon-carbon bond cleavage and formation, using cyclobutanones and aryl bromides, is a remarkable synthetic method. This process results in the formation of arylated benzolactones, showcasing the potential of cyclobutane derivatives in complex organic synthesis (Matsuda et al., 2008).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-3-4-1-5(11,2-4)6(8,9)10/h4,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZMKIFVJRAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol | |
CAS RN |
2416237-26-6 |
Source


|
| Record name | rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)


![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)


![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)
![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)